Nortropinyl benzilate hydrochloride
Description
Significance in Chemical and Biomedical Research Paradigms
The significance of nortropinyl benzilate hydrochloride in chemical and biomedical research lies in its role as a tool for probing the structure and function of the cholinergic system. The tropane (B1204802) alkaloid framework is a versatile scaffold for chemical modification, allowing researchers to develop a range of derivatives with varying affinities and selectivities for different muscarinic receptor subtypes (M1-M5).
In biomedical research, these compounds are instrumental in studies aimed at understanding the physiological and pathological roles of the cholinergic system. For instance, synthetic tropane derivatives are utilized to investigate conditions characterized by cholinergic dysfunction, such as neurodegenerative diseases and autonomic disorders. The ability of these compounds to block muscarinic receptors allows for the elucidation of the downstream signaling pathways and physiological responses mediated by acetylcholine (B1216132).
Key research applications of this compound and related compounds include:
Receptor Binding Assays: To characterize the affinity and selectivity of new compounds for muscarinic receptor subtypes.
Functional Assays: To study the physiological effects of muscarinic receptor blockade in isolated tissues and cell cultures.
In Vivo Studies: To investigate the behavioral and physiological effects of cholinergic modulation in animal models of disease.
| Research Application | Description |
| Receptor Binding Assays | Determining the dissociation constant (Kd) and inhibition constant (Ki) of nortropinyl benzilate analogs at various muscarinic receptor subtypes. |
| Functional Assays | Measuring the antagonist effect on acetylcholine-induced responses, such as smooth muscle contraction or glandular secretion. |
| In Vivo Animal Models | Assessing the impact of central and peripheral cholinergic blockade on cognitive function, motor control, and autonomic regulation. |
Historical Context of Tropane Alkaloid Research and Analog Development
The study of tropane alkaloids has a long and rich history, originating with the isolation of naturally occurring compounds from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura stramonium (jimsonweed). The isolation of atropine (B194438) in the 1830s marked a significant milestone, leading to the discovery of its potent anticholinergic effects. nih.govmdpi.com
Early research focused on elucidating the chemical structure of these natural products. The bicyclic tropane ring system was identified as the core scaffold responsible for their biological activity. This understanding paved the way for the development of synthetic and semi-synthetic analogs with improved pharmacological properties.
The development of synthetic tropane alkaloids was driven by the desire to:
Separate the central and peripheral effects of the natural alkaloids.
Improve receptor subtype selectivity.
Reduce side effects.
Develop compounds for specific therapeutic applications.
The synthesis of nortropane derivatives, which lack the N-methyl group of the parent tropane structure, was a key step in this process. This modification allows for the introduction of various substituents at the nitrogen atom, enabling the fine-tuning of the molecule's pharmacological profile. The addition of a benzilate ester moiety, as seen in this compound, is a common strategy to enhance affinity for muscarinic receptors.
| Historical Milestone | Significance |
| Isolation of Atropine (1830s) | First identification of a potent anticholinergic tropane alkaloid. nih.govmdpi.com |
| Elucidation of Tropane Structure | Paved the way for synthetic modification and analog development. |
| Synthesis of Nortropane Analogs | Allowed for greater chemical diversity and optimization of pharmacological properties. |
Current Research Trajectories and Unanswered Questions in Cholinergic Modulation
Current research involving tropane alkaloids and their synthetic analogs, including nortropinyl benzilates, continues to explore the complexities of the cholinergic system. A primary focus is the development of subtype-selective muscarinic receptor ligands. While many existing compounds are non-selective, there is a significant effort to design molecules that can target specific receptor subtypes to achieve more precise therapeutic effects with fewer side effects.
Unanswered questions that researchers are actively investigating include:
The precise role of individual muscarinic receptor subtypes in various physiological and pathological processes. The development of highly selective antagonists is crucial for dissecting the functions of M1 through M5 receptors.
The potential for allosteric modulation of muscarinic receptors. Allosteric modulators, which bind to a site on the receptor distinct from the acetylcholine binding site, offer a novel approach to fine-tuning receptor activity.
The development of tropane-based compounds for non-classical targets. While the primary focus has been on muscarinic receptors, some tropane derivatives have shown activity at other targets, such as dopamine and serotonin transporters, opening new avenues for research. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H24ClNO3 |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C21H23NO3.ClH/c23-20(25-19-13-17-11-12-18(14-19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17-19,22,24H,11-14H2;1H |
InChI Key |
VPKCUVMIEGXKID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Nortropinyl Benzilate Hydrochloride
Contemporary Synthetic Routes and Reaction Optimizations
Esterification Protocols and Catalytic Considerations for Nortropinyl Benzilate Synthesis
The core of nortropinyl benzilate synthesis lies in the esterification reaction between nortropine (B26686) and benzilic acid. Given the sterically hindered nature of both the tertiary alcohol on the tropane (B1204802) skeleton and the bulky benzilic acid, direct esterification can be challenging. A common and effective method is transesterification. One patented method involves the transesterification of tropine (B42219) with diphenyl hydroxy acetyl imidazole (B134444) to form tropine benzilate. google.com This intermediate is then subjected to N-demethylation to yield nortropinyl benzilate. The reaction can be carried out in various aprotic solvents such as acetone, tetrahydrofuran, or benzene, at temperatures ranging from room temperature to 80°C. google.com
Catalysis plays a pivotal role in overcoming the activation energy of this transformation. While traditional acid catalysts like sulfuric acid or tosic acid are used in Fischer esterification, they can lead to side reactions under harsh conditions. masterorganicchemistry.commasterorganicchemistry.com Boric acid has been shown to selectively catalyze the esterification of α-hydroxycarboxylic acids, which is relevant to the structure of benzilic acid. researchgate.net For sterically hindered alcohols, the use of benzotriazole (B28993) esters, formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), has proven effective. researchgate.net Another innovative approach involves the use of tropine-based functionalized acidic ionic liquids as catalysts, which can offer advantages in terms of recyclability and milder reaction conditions. sigmaaldrich.com
Mechanism and Control of Hydrochloride Formation
The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base, nortropinyl benzilate, with hydrochloric acid. The mechanism involves a classic acid-base reaction where the lone pair of electrons on the nitrogen atom of the nortropane ring acts as a Brønsted-Lowry base and accepts a proton (H+) from hydrochloric acid. nih.govnih.gov This protonation results in the formation of a positively charged ammonium (B1175870) cation and a chloride anion (Cl-), which are held together by ionic bonds. nih.gov
The formation of the hydrochloride salt serves several purposes. It significantly increases the water solubility of the compound, which is often desirable for pharmaceutical applications. wikipedia.orgliberty.edu Furthermore, the salt form is generally more crystalline and stable than the free base, leading to a longer shelf-life. wikipedia.org The process is typically controlled by the stoichiometry of the acid added and the choice of solvent, from which the salt crystallizes. sciencemadness.org The stepwise addition of the acid can lead to a more flowable and crystalline product. google.com
Precursor Chemistry: Derivatization of Tropine and Benzilic Acid Moieties
The properties and reactivity of the final nortropinyl benzilate molecule can be modulated by derivatizing the precursor molecules, tropine and benzilic acid.
The tropane skeleton offers several sites for derivatization. The synthesis of various tropane derivatives has been extensively explored. For instance, N-benzylnortropan-3-one can be synthesized and subsequently reduced to the corresponding endo-nortropine compound, providing a handle for introducing various substituents on the nitrogen atom. google.com The synthesis of (nor)tropeine (di)esters has also been reported, highlighting the versatility of the tropane scaffold. sigmaaldrich.comnih.gov
Similarly, benzilic acid can be synthesized and derivatized through various methods. A classic synthesis involves the benzilic acid rearrangement of benzil. wikipedia.org Procedures for preparing substituted benzilic acids, such as 4,4'-dihalobenzilic acids, have been developed, which can then be esterified to produce a range of analogs. atlas.org The derivatization of benzilic acid is a key strategy in the development of new anticholinergic agents. nih.gov For instance, benzyl (B1604629) halides, which can be used as alkylating agents in drug synthesis, can be prepared and derivatized. nih.gov The synthesis of benzylic alcohols via C-H oxidation also presents a route to modified benzilic acid precursors. acs.org
Strategies for Stereoselective Synthesis and Enantiomeric Resolution
Nortropinyl benzilate possesses multiple chiral centers, leading to the possibility of several stereoisomers. The biological activity of such molecules is often highly dependent on their stereochemistry. rsc.org Therefore, the development of stereoselective synthetic methods and efficient resolution techniques is of paramount importance.
Asymmetric synthesis of tropane alkaloids is an active area of research. Rh-catalyzed asymmetric Suzuki-Miyaura-type cross-coupling reactions have been used for the kinetic resolution of racemic N-Boc-nortropane-derived allylic chlorides, providing access to enantiomerically enriched tropane derivatives. nih.gov The synthesis of atropine (B194438), a related tropane alkaloid, has been a subject of study for over a century, with the resolution of the racemic mixture often achieved by reaction with a chiral resolving agent like quinine, followed by fractional crystallization of the diastereomers. bris.ac.uk
The resolution of enantiomers is a critical step in obtaining stereochemically pure compounds. libretexts.org For tropane esters, capillary zone electrophoresis with cyclodextrin (B1172386) additives has been shown to be an effective method for chiral separation. nih.gov The resolution of racemic bases can be achieved using chiral acids such as (+)-tartaric acid or (-)-mandelic acid to form diastereomeric salts that can be separated by crystallization. libretexts.org Dynamic kinetic resolution, which combines racemization of the unwanted enantiomer with the resolution process, offers a way to achieve a theoretical yield of over 50% for the desired enantiomer. rsc.org
Investigation of Polymorphism and Crystalline Forms of Nortropinyl Benzilate Hydrochloride
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical compounds as different polymorphs can exhibit different physical and chemical properties, including solubility, stability, and bioavailability. nih.gov
The hydrochloride salts of active pharmaceutical ingredients (APIs) are known to exhibit polymorphism. nih.govsoton.ac.ukgoogle.com The investigation of polymorphism in hydrochloride salts of esters is an important area of study. nih.gov The formation of different polymorphs can be influenced by various factors, including the solvent used for crystallization, temperature, and the rate of cooling. nih.gov Computational predictions can be used in conjunction with experimental screening to identify potential polymorphs. soton.ac.ukfigshare.com While specific studies on the polymorphism of this compound are not widely published, the general principles of polymorphism in organic hydrochloride salts are applicable. Characterization of different polymorphic forms is typically carried out using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Design and Synthesis of Nortropinyl Benzilate Analogs and Derivatives
The design and synthesis of analogs of nortropinyl benzilate are driven by the desire to modulate its biological activity, improve its pharmacokinetic properties, or reduce its side effects. Structure-activity relationship (SAR) studies of related compounds provide valuable insights for the design of new derivatives.
Systematic Modifications of the Nortropane Scaffold
The nortropane scaffold, a bicyclic amine, is a crucial component of many biologically active compounds. Modifications to this structure can significantly influence the pharmacological properties of the resulting derivatives. The primary route for the synthesis of nortropinyl benzilate involves the demethylation of its parent compound, tropine benzilate. One patented method describes the preparation of nortropinyl benzilate from tropine benzilate through a process of demethylation, which can be achieved using various reagents.
Systematic modifications of the nortropane scaffold have been explored to modulate the activity and selectivity of these compounds. These modifications can be broadly categorized into N-substitutions and alterations at other positions of the bicyclic ring system.
Research into N-substituted tropane derivatives has shown that the nature of the substituent on the nitrogen atom can have a profound impact on the compound's interaction with muscarinic acetylcholine (B1216132) receptors. For instance, a study on N-substituted tropane derivatives demonstrated that the introduction of specific substituents could enhance the duration of action in preclinical models of bronchoconstriction. nih.gov
Modifications at other positions of the nortropane ring have also been investigated. For example, the synthesis of nortropane derivatives with substitutions at the 6β-position has been explored for the development of potential radiotracers for muscarinic M2 receptors. nih.gov These studies indicate that while the core nortropane structure is essential for activity, targeted modifications can fine-tune the compound's pharmacological profile.
Table 1: Examples of Nortropane Scaffold Modifications and Their Reported Effects
| Modification | Position | Example of Derivative | Reported Effect/Finding |
| N-Substitution | N-8 | N-substituted tropane derivatives | Altered reversibility at muscarinic receptors and duration of action. nih.gov |
| 6β-Substitution | C-6 | 6β-acetoxynortropane derivatives | Investigated as potential radiotracers for muscarinic M2 receptors. nih.gov |
Rational Alterations of the Hydroxydiphenylacetate Moiety for Modulating Activity
The hydroxydiphenylacetate moiety, also known as the benzilate group, is another critical pharmacophore of nortropinyl benzilate. Rational alterations to this part of the molecule have been a key strategy in the design of anticholinergic agents with improved affinity and selectivity.
The stereochemistry of both the alcohol and the acid components of the benzilate ester plays a significant role in its interaction with muscarinic receptors. A study on the optical isomers of 3-quinuclidinyl benzilate, a structurally related compound, revealed that the esters of (R)-1-azabicyclo[2.2.2]octan-3-ol exhibited greater affinity for both M1 and M2 muscarinic acetylcholine receptors compared to their (S) counterparts. nih.gov This highlights the importance of the stereochemical configuration of the amino alcohol portion.
Furthermore, the chirality of the acid portion also modulates selectivity. In the case of 3-quinuclidinyl atrolactate, a related compound where one phenyl group of the benzilate is replaced by a methyl group, the diastereoisomer with the absolute R configuration of the alcohol and the R configuration of the acid was the most potent. nih.gov Conversely, the diastereomer with an (S)-configured alcohol and an (R)-configured acid demonstrated the highest selectivity for the M1 subtype of muscarinic receptors. nih.gov
Substitutions on the phenyl rings of the benzilate moiety can also influence activity. While specific studies on nortropinyl benzilate are limited, research on related benzilate esters and other aromatic-containing compounds provides insights. For instance, in a series of benzothiazole-phenyl analogs, the position of trifluoromethyl groups on the aromatic rings was found to be well-tolerated by the target enzymes. nih.gov
The hydroxyl group of the benzilate moiety is also a key site for modification. While direct modifications to this group in nortropinyl benzilate are not extensively reported, the general principles of anticholinergic drug design suggest that its presence is important for hydrogen bonding interactions at the receptor site.
Table 2: Influence of Hydroxydiphenylacetate Moiety Modifications on Muscarinic Receptor Interaction in Related Compounds
| Modification | Moiety Component | Example Compound/Analog | Finding |
| Stereochemistry | Amino Alcohol | (R)-3-Quinuclidinol esters | Greater affinity for M1 and M2 receptors compared to (S)-isomers. nih.gov |
| Stereochemistry | Acid | (Sa,Rb)-3-Quinuclidinyl atrolactate | High selectivity for M1 receptors. nih.gov |
| Phenyl Ring Substitution | Phenyl Groups | Benzothiazole-phenyl analogs | Positional substitution on aromatic rings can be tolerated by target enzymes. nih.gov |
Molecular Pharmacology and Receptor Interaction Mechanisms
This compound is characterized pharmacologically as a muscarinic receptor antagonist. wikipedia.orgnih.gov This class of compounds, also known as antimuscarinics or anticholinergics, functions by blocking the activity of muscarinic acetylcholine receptors (mAChRs). wikipedia.org These receptors are integral to the parasympathetic nervous system, which governs "rest-and-digest" functions. nih.gov The mechanism of action involves the drug binding to muscarinic receptors without activating them. drugbank.com By occupying the receptor's binding site, antagonists like this compound prevent the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating a cellular response. nih.govdrugbank.com This competitive blockade effectively inhibits the cholinergic signals transmitted through these pathways. nih.gov
The muscarinic receptor family comprises five distinct subtypes, designated M1 through M5, which are all G protein-coupled receptors (GPCRs). frontiersin.org These subtypes exhibit differential coupling to intracellular signaling pathways; the M1, M3, and M5 receptors preferentially couple to Gq proteins to stimulate phosphoinositide hydrolysis, while the M2 and M4 receptors couple to Gi proteins to inhibit adenylyl cyclase. frontiersin.org
The analysis of a compound's interaction with these specific subtypes is crucial for understanding its pharmacological profile. However, many orthosteric muscarinic antagonists exhibit limited selectivity, binding with similar affinity to multiple subtypes. frontiersin.org Detailed, publicly available research data elucidating the specific binding affinity and functional selectivity profile of this compound across all five muscarinic receptor subtypes is limited. Characterizing this profile would require specific assays comparing its binding and functional effects at each human recombinant receptor subtype.
Table 1: Muscarinic Receptor Subtypes and Their Primary Signaling Pathways
| Receptor Subtype | Primary G Protein Coupling | Signaling Outcome |
|---|---|---|
| M1 | Gq | Stimulation of phosphoinositide hydrolysis |
| M2 | Gi | Inhibition of adenylyl cyclase |
| M3 | Gq | Stimulation of phosphoinositide hydrolysis |
| M4 | Gi | Inhibition of adenylyl cyclase |
| M5 | Gq | Stimulation of phosphoinositide hydrolysis |
Data sourced from Frontiers in Pharmacology. frontiersin.org
This compound acts as a competitive antagonist, a mechanism defined by its direct competition with endogenous ligands for the same binding site on the muscarinic receptor. nih.govdrugbank.com In the nervous system, acetylcholine is the primary endogenous agonist for these receptors. nih.gov The antagonist, this compound, reversibly binds to the orthosteric site—the same site that acetylcholine would normally occupy. This binding is non-covalent and, therefore, reversible.
The consequence of this competition is a reduction in the ability of acetylcholine to activate the receptor. The level of inhibition is dependent on the relative concentrations of the antagonist and the agonist, as well as their respective affinities for the receptor. An increase in the concentration of acetylcholine can overcome the blockade produced by a competitive antagonist. This dynamic interaction is a hallmark of competitive antagonism and is fundamental to the pharmacological action of this compound.
Quantitative Radioligand Binding Assays
Radioligand binding assays are a cornerstone of preclinical pharmacology, used to quantify the interaction between a compound and its receptor target. These techniques are essential for determining key parameters such as receptor density and binding affinity.
Saturation binding experiments are performed to determine the total density of specific receptors in a tissue sample (Bmax) and the affinity of a radioligand for those receptors (Kd). graphpad.comgraphpad.com The experiment involves incubating tissue preparations with increasing concentrations of a radiolabeled ligand until equilibrium is reached. uah.es
Table 2: Key Parameters in Saturation Binding Analysis
| Parameter | Definition | Significance |
|---|---|---|
| Bmax | Maximum number of binding sites. | Measures the density of a specific receptor in a given tissue sample. graphpad.com |
| Kd | Equilibrium dissociation constant. | Represents the concentration of a ligand required to occupy 50% of the receptors at equilibrium; an inverse measure of binding affinity. graphpad.com |
Displacement, or competition, binding assays are used to determine the binding affinity of an unlabeled test compound, such as this compound. In this experimental setup, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
The test compound competes with the radioligand for binding to the receptor, causing displacement of the radiolabeled signal. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration) . The inhibitory constant (Ki) is then calculated from the IC50 value, taking into account the concentration and Kd of the radioligand used in the assay. The Ki represents the affinity of the unlabeled competitive ligand for the receptor. A lower Ki value indicates a higher binding affinity. Specific Ki values for this compound at the various muscarinic subtypes are not detailed in the reviewed literature.
Table 3: Key Parameters in Displacement Binding Assays
| Parameter | Definition | Significance |
|---|---|---|
| IC50 | Half-maximal inhibitory concentration. | The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. |
| Ki | Inhibitory constant. | The equilibrium dissociation constant for the unlabeled competing ligand; a direct measure of the compound's binding affinity for the receptor. |
Methodological Advancements in High-Throughput Screening for Receptor Binding
The discovery of novel mAChR modulators has been greatly accelerated by advancements in high-throughput screening (HTS) for receptor binding. HTS enables the rapid evaluation of large libraries of chemical compounds to identify potential drug candidates. For substances like this compound, these technologies are crucial for exploring structure-activity relationships and for discovering new ligands with enhanced selectivity and desired kinetic properties.
While traditional radioligand binding assays are highly sensitive, their cost, labor intensity, and generation of radioactive waste have spurred the development of non-radioactive HTS methods. creative-biolabs.com These modern techniques include:
Fluorescence-Based Assays: These assays employ fluorescently labeled ligands or utilize principles like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET). In FP assays, the displacement of a small, fluorescently labeled ligand from a large receptor by a test compound results in a detectable change in the polarization of the emitted light. The design and synthesis of fluorescent muscarinic antagonists have been explored for their potential use in receptor occupancy studies and HTS.
Label-Free Technologies: Methods such as Surface Plasmon Resonance (SPR) and Dynamic Mass Redistribution (DMR) allow for the real-time monitoring of ligand-receptor interactions without the need for labels. creative-biolabs.com SPR, for example, detects changes in the refractive index at a sensor surface where the receptor is immobilized as a ligand binds and dissociates. These label-free approaches provide a holistic view of the cellular response upon GPCR activation.
Reporter Gene Assays: These cell-based assays link receptor activation to the expression of a reporter gene, such as luciferase. The amount of light produced upon addition of a substrate is proportional to the level of receptor activation, providing a quantifiable readout for screening compounds.
These HTS methodologies have revolutionized the early stages of drug discovery, allowing for the efficient identification of novel muscarinic antagonists from vast compound libraries.
In Vitro Functional Assays for Receptor Activity Modulation
To fully characterize a ligand, it is necessary to assess its functional impact on receptor activity. For an antagonist like this compound, in vitro functional assays are employed to measure its ability to block the cellular responses mediated by mAChR activation.
Cell-Based Assays for G Protein-Coupled Receptor (GPCR) Signaling Pathways
Muscarinic acetylcholine receptors belong to the GPCR superfamily. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.
The antagonist properties of this compound can be quantified using cell lines engineered to express specific mAChR subtypes. These cells are pre-incubated with the antagonist before being stimulated with a muscarinic agonist. The ability of the antagonist to inhibit the agonist-induced signal is then measured. Key assays include:
Calcium Mobilization Assays: These assays utilize fluorescent calcium indicators to measure changes in [Ca²⁺]i following the activation of M1, M3, or M5 receptors. nih.govnih.gov The potency of an antagonist is determined by its ability to shift the concentration-response curve of the agonist to the right.
cAMP Assays: These assays measure the accumulation of cAMP. For M2 and M4 receptors, an agonist will inhibit cAMP production. An antagonist will prevent this inhibition, and its potency can be quantified.
Table 2: Example of Antagonist Potency in a Cell-Based Calcium Mobilization Assay
| Assay Parameter | Value | Description |
| Cell Line | CHO cells expressing human M3 mAChR | A common cell line used for in vitro receptor studies. |
| Agonist | Carbachol | A stable analog of acetylcholine used to stimulate the receptor. |
| Antagonist IC₅₀ | 5 nM | The concentration of the antagonist required to inhibit 50% of the maximal agonist response. |
Note: This table provides representative data for a potent muscarinic antagonist in a common cell-based functional assay. The values are for illustrative purposes.
Organ Bath Studies on Isolated Tissues to Assess Receptor Blockade
Organ bath studies offer a more physiologically relevant system for evaluating drug action by using isolated tissues that endogenously express the target receptors. wikipedia.org For assessing muscarinic antagonists like this compound, tissues such as the guinea pig ileum, trachea, or urinary bladder are frequently used. wikipedia.org
In an organ bath setup, a segment of tissue is mounted in a chamber containing a physiological salt solution, and its contractile responses are recorded. wikipedia.org The tissue is exposed to a muscarinic agonist to elicit a contraction. The experiment is then repeated in the presence of the antagonist to determine its ability to block the agonist-induced response. The affinity of a competitive antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
Studies on the guinea pig ileum have been instrumental in characterizing the pharmacology of muscarinic antagonists. nih.govnih.gov The contractile response of the ileum to muscarinic agonists is primarily mediated by M3 receptors, with M2 receptors also playing a modulatory role.
Table 3: Representative pA₂ Values for a Muscarinic Antagonist in Organ Bath Preparations
| Tissue Preparation | Agonist | pA₂ Value |
| Guinea Pig Ileum | Acetylcholine | 9.1 |
| Guinea Pig Trachea | Carbachol | 8.8 |
| Rat Urinary Bladder | Bethanechol | 9.3 |
Note: The pA₂ values presented are illustrative for a potent muscarinic antagonist and demonstrate the data derived from organ bath experiments.
Preclinical In Vivo Pharmacological Evaluation for Mechanistic Insights
Preclinical in vivo studies are critical for understanding how the pharmacological effects of a compound observed in vitro translate to a whole organism, providing crucial mechanistic insights.
Exploration of Central and Peripheral Cholinergic System Modulation
As a muscarinic antagonist, this compound is anticipated to modulate both the central and peripheral cholinergic systems, where mAChRs are key regulators. In vivo studies in animal models are essential to explore these effects.
Central Cholinergic System Modulation: The central nervous system (CNS) has a high density of mAChRs involved in cognitive functions such as learning and memory. The central effects of a muscarinic antagonist can be evaluated using behavioral models. For instance, tasks like the passive avoidance test or the Morris water maze can assess the impact of the compound on memory formation and spatial learning. A centrally acting antagonist would be expected to impair performance in these tasks.
Peripheral Cholinergic System Modulation: The peripheral actions of acetylcholine are widespread, controlling functions like smooth muscle contraction, glandular secretion, and heart rate. The peripheral effects of a muscarinic antagonist can be quantified by measuring its impact on these processes. For example, inhibition of salivation induced by a muscarinic agonist like pilocarpine (B147212) is a classic measure of peripheral M3 receptor blockade. Other assessments include the reduction of gastrointestinal motility and an increase in heart rate (tachycardia), which is primarily mediated by the blockade of M2 receptors in the heart. By comparing the central and peripheral effects, researchers can infer the compound's ability to cross the blood-brain barrier and its relative selectivity for different physiological functions.
Preclinical Pharmacological Profile of this compound: A Focus on Neurotransmitter System Interactions
Initial Research Findings:
General methodologies for characterizing similar compounds involve a range of in vitro and in vivo models. For instance, radioligand binding assays using compounds like [3H]quinuclidinyl benzilate are standard for determining affinity for muscarinic acetylcholine receptors. nih.govnih.gov Functional assays, such as measuring the inhibition of agonist-induced cyclic AMP formation or stimulation of phosphatidylinositol turnover, are employed to elucidate the functional consequences of receptor binding. nih.gov Similarly, interactions with nicotinic acetylcholine receptors can be assessed through binding competition assays with radiolabeled ligands like [125I]-epibatidine and functional studies measuring ion flux. nih.govmdpi.com For the dopaminergic system, binding assays using radiolabeled antagonists or fluorescence-based methods are common.
Preclinical in vivo models for assessing anticholinergic activity often involve observing physiological responses such as changes in glandular secretion or behavioral alterations. nih.gov For example, the antagonism of methacholine-induced effects is a classic in vivo test for anticholinergic compounds. nih.gov Models of neurological disorders, such as amphetamine-induced deficits in auditory gating, have been used to evaluate the potential therapeutic effects of compounds that modulate nicotinic acetylcholine receptors. nih.gov
Despite the existence of these established experimental models for characterizing neurologically active compounds, specific data from such studies on this compound is not present in the accessible scientific literature. Consequently, the following sections on its detailed pharmacological characterization cannot be populated with the requested specific research findings and data tables. Further empirical research is necessary to elucidate the precise interactions of this compound with various neurotransmitter systems.
Pharmacological Characterization in Preclinical Research
Interactions with Specific Neurotransmitter Systems
Preclinical research utilizes a variety of experimental models to investigate the interaction of compounds with specific neurotransmitter systems. These models can be broadly categorized into in vitro and in vivo systems.
In Vitro Models:
Radioligand Binding Assays: These assays are fundamental for determining the affinity of a compound for a specific receptor. They involve competing the test compound against a radiolabeled ligand known to bind to the target receptor. For example, to assess muscarinic receptor affinity, tissues or cells expressing these receptors are incubated with a radioligand such as [3H]quinuclidinyl benzilate, and the displacement by the test compound is measured. nih.govnih.gov This allows for the calculation of the inhibition constant (Ki), a measure of binding affinity.
Functional Assays: These experiments measure the biological response following receptor activation or blockade. For G-protein coupled receptors, this could involve quantifying second messengers like cyclic AMP or inositol (B14025) phosphates. nih.gov For ion channels, such as nicotinic acetylcholine (B1216132) receptors, electrophysiological techniques like patch-clamp can be used to measure changes in ion flow across the cell membrane in response to the compound. nih.gov
Enzyme Inhibition Assays: For compounds that may act on enzymes involved in neurotransmitter metabolism (e.g., acetylcholinesterase), specific assays are used to determine their inhibitory potency.
In Vivo Models:
Behavioral Models: Animal models are used to assess the physiological and behavioral effects of a compound. For anticholinergic compounds, this might include tests of cognition, motor activity, and autonomic function. For instance, the reversal of agonist-induced catalepsy or hypothermia can indicate central anticholinergic activity.
Neurochemical Studies: These studies involve administering the compound to an animal and then measuring changes in neurotransmitter levels or turnover in specific brain regions using techniques like microdialysis followed by high-performance liquid chromatography (HPLC) or mass spectrometry.
Electrophysiological Recordings: In vivo electrophysiology allows for the measurement of neuronal activity in specific brain circuits following drug administration, providing insights into the compound's effects on neuronal communication. nih.gov
While these models are standard in pharmacology, the application of these specific experimental paradigms to Nortropinyl benzilate hydrochloride and the resulting data are not available in the reviewed scientific literature. Therefore, no specific data tables can be generated at this time.
An In-depth Analysis of this compound: Structure-Activity Relationship and Computational Chemistry
This compound is a chemical compound featuring a nortropane ring system ester-linked to a benzilate moiety. nih.gov Its structural similarity to well-known muscarinic receptor antagonists, such as atropine (B194438) and quinuclidinyl benzilate, suggests its potential interaction with these receptors. nih.govnih.gov This article delves into the specific structure-activity relationships (SAR) and computational chemistry aspects of this compound, exploring the molecular features that govern its predicted biological interactions.
Structure Activity Relationship Sar and Computational Chemistry
Scaffold Hopping and Lead Optimization Strategies Based on the this compound Structure
Scaffold hopping is a medicinal chemistry strategy that aims to identify new molecular scaffolds that can retain the biological activity of a known lead compound while offering improved properties such as potency, selectivity, or pharmacokinetic profiles. nih.govnih.gov Lead optimization involves making iterative modifications to a lead compound to enhance its desirable characteristics. nih.gov
For this compound, both the nortropane and the benzilate moieties can be subjects of scaffold hopping and lead optimization.
Scaffold Hopping:
Nortropane Scaffold: The nortropane core can be replaced with other bicyclic or monocyclic amino alcohol structures. For example, piperidine-based structures, such as N-methyl-4-piperidyl benzilate, have been shown to be potent muscarinic antagonists. nih.gov The goal of such a hop would be to maintain the crucial distance and orientation between the nitrogen atom and the ester linkage while potentially altering properties like synthetic accessibility or metabolic stability.
Benzilate Moiety: The benzilic acid portion could be replaced with other bulky, hydrophobic groups. For instance, replacing the two phenyl rings with other aromatic or heteroaromatic systems could modulate receptor subtype selectivity.
Lead Optimization:
Modifications to the Nortropane Ring: The secondary amine of the nortropane ring in this compound offers a handle for chemical modification. N-alkylation with different substituents can influence the compound's polarity and its ability to cross biological membranes.
Modifications to the Benzilate Moiety: Substitution on the phenyl rings of the benzilate group can significantly impact binding affinity and selectivity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties and steric profile of the molecule. Structure-activity relationship studies on related compounds have demonstrated that such modifications can fine-tune the interaction with the receptor. biosynth.com
Advanced Analytical and Spectroscopic Characterization
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopy provides detailed insights into the molecular framework of nortropinyl benzilate hydrochloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, NMR provides a detailed map of the proton (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR: In the ¹H NMR spectrum of this compound, key signals can be observed that correspond to the distinct protons in the molecule. The aromatic protons of the diphenylacetate moiety typically appear in the downfield region, around δ 7.4–7.6 ppm. The methine protons of the nortropinyl group can be identified by signals in the range of δ 3.2–3.5 ppm.
¹³C NMR: The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. This allows for the unambiguous assignment of all carbons in the nortropinyl ring system and the benzilate portion of the molecule.
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignment.
Below is a table summarizing the characteristic NMR shifts for this compound:
| Atom Type | Chemical Shift (δ) Range (ppm) | Notes |
| Aromatic Protons (Diphenylacetate) | 7.4 – 7.6 | Corresponds to the protons on the phenyl rings. |
| Methine Protons (Nortropinyl) | 3.2 – 3.5 | Represents the protons attached to the chiral centers of the nortropane core. |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound. This information is crucial for confirming the compound's identity and providing insights into its structural components. The exact mass of the protonated molecule [M+H]⁺ can be measured with high accuracy using high-resolution mass spectrometry, which helps to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural information by showing how the molecule breaks apart under specific conditions.
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to specific vibrational modes of the molecule. Key functional groups that can be identified include the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the C-O and C-N bonds within the nortropane ring structure.
The table below outlines the expected FT-IR absorption bands for the key functional groups in this compound:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) | Stretching | 3200 - 3600 |
| Carbonyl (C=O) | Stretching | 1700 - 1750 |
| C-O (Ester) | Stretching | 1000 - 1300 |
| C-N (Amine) | Stretching | 1000 - 1350 |
Chromatographic Methodologies for Purity Assessment and Impurity Profiling
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful chromatographic method for the analysis of this compound. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity assessment, a validated HPLC method can accurately determine the percentage of the main compound and detect the presence of any related substances or degradation products. By using appropriate standards, the method can also be used for the quantitative determination of impurities.
Gas Chromatography (GC)
Gas chromatography (GC) serves as a powerful technique for the separation and analysis of nortropinyl benzilate, particularly when coupled with a mass spectrometer (GC-MS). Due to the polar nature and low volatility of nortropinyl benzilate, derivatization is a critical prerequisite for successful GC analysis. This process converts the analyte into a more volatile and thermally stable form, improving its chromatographic behavior.
A common derivatization strategy is silylation, which involves replacing active hydrogen atoms in the molecule with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. ugm.ac.idnih.gov The resulting TMS derivative of nortropinyl benzilate is more amenable to GC analysis. For instance, in the analysis of related tropane (B1204802) esters like 3-quinuclidinyl benzilate, conversion to its TMS derivative is standard practice before GC-MS analysis. nih.gov
GC-MS analysis provides both the retention time, a characteristic time it takes for the compound to pass through the chromatographic column, and a mass spectrum, which serves as a molecular fingerprint. The mass spectrum of the derivatized nortropinyl benzilate will exhibit a specific molecular ion and characteristic fragmentation patterns that allow for unambiguous identification. ugm.ac.id For example, the analysis of bis(trimethylsilyl) benzilate, a related derivatized compound, shows a peak at a specific retention time with characteristic mass-to-charge ratio (m/z) fragments, including the trimethylsilyl group (m/z 73) and fragments of the benzilate moiety. ugm.ac.id
However, the thermal stability of tropane esters in the GC inlet is a significant consideration. High inlet temperatures can cause degradation, potentially leading to inaccurate quantification or misidentification. uni-lj.si Studies on similar tropane alkaloids like atropine (B194438) have shown that inlet temperatures above 250°C can lead to significant degradation through water elimination and ester bond cleavage. uni-lj.si Therefore, optimizing the GC inlet temperature is crucial to ensure that the compound is analyzed intact. uni-lj.si
Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized Nortropinyl Benzilate
| Parameter | Example Condition | Purpose |
| Derivatization Reagent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability. ugm.ac.idnih.gov |
| GC Column | SE-54 or equivalent non-polar capillary column | Separates compounds based on boiling point. |
| Inlet Temperature | 250 °C | To ensure volatilization without thermal degradation. uni-lj.si |
| Detector | Mass Spectrometer (MS) | Provides mass spectrum for positive identification. nih.gov |
| Ionization Mode | Electron Ionization (EI) | Generates reproducible fragmentation patterns. |
Development of Analytical Reference Standards and Validation Protocols for this compound
The establishment of robust and reliable analytical methods is fundamental for the quality control and characterization of this compound. This process is critically dependent on the availability of high-purity analytical reference standards and comprehensive method validation according to internationally recognized guidelines. amsbiopharma.comeuropa.eu
An analytical reference standard is a highly purified compound that is used as a measurement benchmark. For this compound, this standard is essential for confirming the identity and determining the purity and concentration of the analyte in a sample.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. slideshare.net The International Council for Harmonisation (ICH) provides a framework for validating analytical procedures, which is a critical component for ensuring reliable and scientifically sound data. amsbiopharma.comich.org The validation process involves evaluating several key performance characteristics. biopharminternational.com
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or excipients. ich.org
Linearity: The demonstration that the analytical method's response is directly proportional to the concentration of the analyte over a given range. amsbiopharma.com
Range: The concentration interval over which the method is shown to be precise, accurate, and linear. ich.org
Accuracy: The closeness of the results obtained by the method to the true value. This is often determined by analyzing samples with known concentrations (e.g., spiked samples) and is expressed as percent recovery. amsbiopharma.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly. It is typically evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short time. biopharminternational.com
Intermediate Precision: Expresses variations within a single laboratory, such as on different days or with different analysts or equipment. biopharminternational.com
Detection Limit (LOD): The lowest concentration of the analyte that can be detected by the method, though not necessarily quantified with accuracy. slideshare.net
Quantitation Limit (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. slideshare.net
Robustness: The method's capacity to remain unaffected by small, deliberate variations in procedural parameters, indicating its reliability during normal use. slideshare.net
Table 2: Typical Validation Parameters and Acceptance Criteria based on ICH Guidelines
| Validation Characteristic | Acceptance Criteria Example | Reference |
| Accuracy | 98.0 - 102.0% recovery | amsbiopharma.com |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% | amsbiopharma.com |
| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2% | biopharminternational.com |
| Linearity | Correlation Coefficient (r²) ≥ 0.995 | mdpi.com |
| Specificity | No interference from blank, placebo, or degradation products at the analyte's retention time. | ich.org |
Broader Academic Applications and Future Research Trajectories
Nortropinyl Benzilate Hydrochloride as a Pharmacological Probe in Neuroscience Research
In neuroscience, pharmacological probes are essential tools for dissecting the complex signaling pathways of the nervous system. This compound serves this purpose as a muscarinic acetylcholine (B1216132) receptor antagonist. wikipedia.org Muscarinic receptors are critical in mediating a wide range of physiological functions in both the central and peripheral nervous systems, including processes like learning, memory, and the regulation of autonomic functions. nih.govmhmedical.com
By competitively blocking the action of the endogenous neurotransmitter acetylcholine at these receptors, this compound allows researchers to investigate the consequences of interrupting muscarinic signaling. nih.govnih.gov This antagonist activity is foundational to its use in experiments designed to:
Characterize Receptor Function: By observing the physiological or behavioral effects of blocking muscarinic receptors with this compound, scientists can infer the roles these receptors play in specific neural circuits.
Validate Animal Models of Disease: In preclinical models of neurological disorders where cholinergic dysfunction is implicated, such as certain cognitive disorders, this compound can be used to mimic or study aspects of the disease pathology.
Serve as a Reference Compound: In binding assays, it can be used as a standard to determine the muscarinic receptor affinity of newly synthesized compounds.
Its function is analogous to more extensively studied non-selective muscarinic antagonists like atropine (B194438) and scopolamine, which are considered model anticholinergic drugs. nih.govresearchgate.net The tropane (B1204802) skeleton is a common structural feature in this class of compounds, which are instrumental in the ongoing search for more selective muscarinic receptor antagonists. nih.gov
Role in the Discovery and Development of Novel Chemical Entities with Modulated Receptor Profiles
The chemical structure of this compound makes it a valuable scaffold in medicinal chemistry for the discovery of novel chemical entities (NCEs). The tropane alkaloid framework is a recurring motif in over 20 active pharmaceutical ingredients used as mydriatics, antiemetics, and antispasmodics, among other applications. nih.govresearchgate.net The unique and rigid bicyclic structure of the tropane moiety provides a robust starting point for chemical modification. drugbank.com
Medicinal chemists can systematically modify the structure of this compound to create derivatives with altered pharmacological properties. For instance:
Modifications to the benzilate portion of the molecule can influence binding affinity and selectivity for different subtypes of muscarinic receptors (M1-M5).
Alterations to the nortropane ring can affect pharmacokinetic properties, such as the ability to cross the blood-brain barrier.
A clear example of this scaffold-based approach is the development of nortropinyl-arylsulfonylureas, which were identified as novel, reversible inhibitors of steroid sulfatase (STS), an enzyme target for certain hormone-dependent diseases. nih.gov This demonstrates that the nortropinyl scaffold can be repurposed to design inhibitors for entirely different biological targets, highlighting its versatility in the quest for NCEs with specifically modulated receptor or enzyme profiles. nih.gov This process is central to drug discovery, where the goal is often to refine the activity of a known compound to enhance efficacy and reduce side effects. numberanalytics.com
Methodological Contributions to Preclinical Pharmacology and Medicinal Chemistry Disciplines
The study and use of compounds like this compound contribute significantly to the methodologies of preclinical pharmacology and medicinal chemistry. Tropane alkaloids and their synthetic derivatives have a long history in pharmacology and have been instrumental in establishing fundamental principles of drug action. nih.govresearchgate.netdrugbank.com
Methodological contributions include:
Assay Development and Validation: As a well-characterized muscarinic antagonist, it can be used as a control compound when developing and validating new assays for anticholinergic activity. nih.gov Its predictable competitive antagonism is useful for ensuring an experiment is working correctly. nih.gov
Establishment of Structure-Activity Relationships (SAR): The synthesis and pharmacological testing of a series of analogues derived from the this compound scaffold help establish SAR. nih.gov This process, which links specific structural features to changes in biological activity, is a cornerstone of medicinal chemistry and guides the rational design of more potent and selective drugs. nih.gov
Advancement of Synthetic Chemistry: The need to synthesize tropane alkaloids and their derivatives spurs innovation in chemical synthesis methodologies, particularly for creating complex, stereochemically defined molecules. nih.govresearchgate.net
These contributions provide the foundational tools and knowledge base upon which new therapeutic agents are discovered and developed.
Opportunities in Structure-Based Drug Design Initiatives Utilizing Tropane Scaffolds
Structure-based drug design, which utilizes 3D structural information of a biological target, is a powerful strategy for creating novel therapeutics. nih.gov The rigid tropane scaffold present in this compound is particularly well-suited for such initiatives.
Future opportunities include:
Computational Modeling: The known structures of tropane alkaloids can be used as a starting point for computational docking studies. Researchers can model how different derivatives of the nortropinyl scaffold might interact with the binding pockets of various receptor subtypes.
Designing for Selectivity: A major goal in muscarinic drug discovery is achieving selectivity for one of the five muscarinic receptor subtypes, as this could lead to more targeted therapies with fewer side effects. By using computer-aided design, modifications can be rationally planned to enhance interactions with the unique structural features of a specific receptor subtype. nih.gov
Scaffold Hopping and Bioisosteric Replacement: The tropane scaffold itself can serve as a template. Computational methods can help identify other, chemically different scaffolds that can mimic its shape and receptor-binding properties, potentially leading to novel classes of drugs with improved pharmacokinetic or safety profiles.
The unique structure of tropane alkaloids continues to provide inspiration for the discovery of new drugs, and modern computational techniques are poised to accelerate these efforts significantly. numberanalytics.comnih.gov
Data Tables
Table 1: Summary of Research Applications for this compound
| Application Area | Specific Use | Rationale |
| Neuroscience Research | Pharmacological Probe | Acts as a competitive antagonist to block muscarinic acetylcholine receptors, allowing for the study of their function in neural circuits. wikipedia.orgnih.gov |
| Drug Discovery | Chemical Scaffold | Provides a structural foundation for synthesizing novel chemical entities with modulated affinities for different receptors or targets. nih.govnih.gov |
| Systems Pharmacology | Network Analysis Node | Used to study the system-wide effects of muscarinic receptor antagonism within complex biological interaction networks. researchgate.netnih.gov |
| Preclinical Methodology | Reference Compound | Serves as a standard for establishing structure-activity relationships and as a control in pharmacological assays. nih.gov |
| Structure-Based Design | Design Template | The rigid tropane structure is an ideal starting point for computational modeling to design new, more selective ligands. numberanalytics.comnih.gov |
Q & A
Basic: What analytical methods are recommended for quantifying Nortropinyl benzilate hydrochloride in pharmaceutical formulations?
To ensure accurate quantification, reversed-phase high-performance liquid chromatography (HPLC) is widely used. A validated protocol involves:
- Chromatographic conditions : C18 column (250 mm × 4.6 mm, 5 µm), mobile phase of acetonitrile-phosphate buffer (pH 3.0) in a 55:45 ratio, flow rate of 1.0 mL/min, and UV detection at 220 nm .
- Sample preparation : Dissolve the compound in methanol, sonicate for 15 minutes, filter through a 0.45 µm membrane, and inject 20 µL .
- Calibration : Use certified reference materials (e.g., PHR3155) to establish a linear range of 0.1–10 µg/mL .
Basic: How does this compound interact with muscarinic acetylcholine receptors (mAChRs)?
This compound is a potent mAChR antagonist, competing with endogenous acetylcholine. Key methodological approaches include:
- Radioligand binding assays : Use [³H]-quinuclidinyl benzilate (QNB) as a radiolabeled tracer. Incubate rat brain cortical homogenates with varying concentrations of the compound, and measure displacement of QNB using scintillation counting. Calculate IC₅₀ and Kd values via nonlinear regression .
- Functional assays : Assess inhibition of carbachol-induced calcium signaling in CHO cells transfected with M3 receptors .
Advanced: How should researchers address discrepancies in reported receptor binding affinities across studies?
Discrepancies may arise from variations in assay conditions or receptor subtypes. Mitigation strategies include:
- Standardized protocols : Adopt uniform buffer pH (7.4), temperature (25°C), and incubation time (60 minutes) to minimize variability .
- Control experiments : Include positive controls (e.g., atropine) and validate receptor subtype specificity using knockout models .
- Meta-analysis : Compare data across studies using statistical tools (e.g., Cohen’s d) to identify systematic biases .
Advanced: What in vivo models are appropriate for studying the neurobehavioral effects of this compound?
- Rodent models : Administer doses of 0.007–0.1 mg/kg intravenously to assess hallucinogenic effects. Monitor behaviors (e.g., disrupted sensorimotor gating) using open-field tests and prepulse inhibition paradigms .
- Dose-response studies : Use pharmacokinetic profiling to correlate plasma concentrations with CNS effects. Note that its short half-life (~2 hours) may require repeated dosing .
Basic: What storage conditions are critical for maintaining the stability of this compound?
Store the compound in airtight, light-resistant containers (e.g., blue glass vials) at 2–8°C. For long-term stability (>6 months), lyophilize the hydrochloride salt and store under nitrogen atmosphere .
Advanced: How can researchers validate the purity of synthesized this compound?
- Analytical techniques : Combine HPLC (as in FAQ 1) with ¹H NMR (300 MHz, D2O) to confirm structural integrity. Key NMR signals include δ 7.4–7.6 ppm (diphenylacetate aromatic protons) and δ 3.2–3.5 ppm (nortropinyl methine protons) .
- Certified reference materials : Cross-validate against pharmaceutical secondary standards (e.g., PHR3155) .
Advanced: What challenges arise in detecting metabolites of this compound in biological matrices?
- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from plasma or urine .
- Detection limits : Employ LC-MS/MS with electrospray ionization (ESI+) for sensitivity down to 1 ng/mL. Monitor fragment ions m/z 322.1 → 105.1 (parent) and m/z 182.1 → 124.1 (primary metabolite) .
Basic: What ethical considerations apply to preclinical studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
